(3S)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL is a chemical compound that features a pyridine ring substituted with a bromine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL typically involves the following steps:
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Hydroxylation: The hydroxyl group can be introduced via a reduction reaction using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination, amination, and hydroxylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a de-brominated product.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL: Similar structure but with a chlorine atom instead of bromine.
(3S)-3-Amino-3-(2-fluoro(3-pyridyl))propan-1-OL: Similar structure but with a fluorine atom instead of bromine.
(3S)-3-Amino-3-(2-iodo(3-pyridyl))propan-1-OL: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (3S)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-8-6(2-1-4-11-8)7(10)3-5-12/h1-2,4,7,12H,3,5,10H2/t7-/m0/s1 |
InChI Key |
XZAVSYDYALVBPG-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)Br)[C@H](CCO)N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(CCO)N |
Origin of Product |
United States |
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